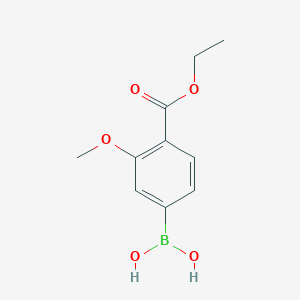

4-Ethoxycarbonyl-3-methoxyphenylboronic acid

Overview

Description

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an ethoxycarbonyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

These esters are formed when the boronic acid reacts with a hydroxyl group on the target molecule .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure, and boronic acids are known to have good bioavailability due to their ability to form reversible covalent bonds .

Result of Action

Boronic acids are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

The action, efficacy, and stability of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can react with boronic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid typically involves the reaction of 4-iodo-3-methoxybenzoic acid with triisopropyl borate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-3-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Cross-Coupling: The most notable reaction is the Suzuki-Miyaura coupling, where the boronic acid reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Substitution: Conditions typically involve the use of strong nucleophiles and polar solvents.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used.

Major Products

Phenols: Formed through oxidation reactions.

Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Ethoxycarbonyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxycarbonyl-3-methoxyphenylboronic acid

- 4-Ethoxycarbonylphenylboronic acid

- 3-Methoxyphenylboronic acid

Uniqueness

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is unique due to the presence of both an ethoxycarbonyl and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.

Biological Activity

4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of an ethoxycarbonyl group and a methoxy group attached to a phenylboronic acid structure, which contributes to its unique chemical properties and biological interactions.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C11H15B O4

- Molecular Weight : 236.05 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not explicitly reported |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation : It could modulate receptor activity linked to cell growth and survival.

Comparative Studies

Comparative studies with other boronic acids have shown that this compound exhibits enhanced biological activity due to its unique functional groups.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Phenylboronic acid | Moderate | Low |

| 4-Methylphenylboronic acid | Low | Moderate |

Properties

IUPAC Name |

(4-ethoxycarbonyl-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSHXBOKHSXLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673888 | |

| Record name | [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911312-76-0 | |

| Record name | [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.